[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate [3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 290298-12-3
VCID: VC8096373
InChI: InChI=1S/C21H25NO13/c1-10(24)30-9-17-18(31-11(2)25)19(32-12(3)26)20(33-13(4)27)21(35-17)34-16-6-5-14(8-23)7-15(16)22(28)29/h5-7,17-21,23H,8-9H2,1-4H3
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C21H25NO13
Molecular Weight: 499.4 g/mol

[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate

CAS No.: 290298-12-3

Cat. No.: VC8096373

Molecular Formula: C21H25NO13

Molecular Weight: 499.4 g/mol

* For research use only. Not for human or veterinary use.

[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate - 290298-12-3

Specification

CAS No. 290298-12-3
Molecular Formula C21H25NO13
Molecular Weight 499.4 g/mol
IUPAC Name [3,4,5-triacetyloxy-6-[4-(hydroxymethyl)-2-nitrophenoxy]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C21H25NO13/c1-10(24)30-9-17-18(31-11(2)25)19(32-12(3)26)20(33-13(4)27)21(35-17)34-16-6-5-14(8-23)7-15(16)22(28)29/h5-7,17-21,23H,8-9H2,1-4H3
Standard InChI Key SUGKFMFBWQNBMQ-UHFFFAOYSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Core Structure

The compound features a tetrahydropyran (oxane) ring substituted at positions 3, 4, and 5 with acetyloxy (-OAc) groups. Position 6 is occupied by a phenoxy group bearing a hydroxymethyl (-CH2_2OH) substituent at the para position and a nitro (-NO2_2) group at the ortho position. The 2-position of the pyran ring is esterified with a methyl acetate moiety .

Stereochemical Configuration

The stereochemistry is critical to its biological activity. X-ray crystallography and NMR studies of analogous glycosides reveal that the tetrahydropyran ring adopts a 4C1^4\text{C}_1 chair conformation, with acetyl groups in equatorial orientations to minimize steric strain . The absolute configuration at positions 2, 3, 4, 5, and 6 is designated as (2S,3R,4S,5S,6S) based on synthetic precursors and chiral chromatography data .

Key Structural Features:

  • Acetylated hydroxyls: Enhances lipid solubility and stability.

  • Nitrophenoxy group: Serves as an electron-withdrawing moiety, facilitating nucleophilic substitution reactions.

  • Hydroxymethyl substituent: Provides a site for further functionalization, such as oxidation to carboxylic acids or conjugation with biomolecules .

Synthesis and Preparation

Synthetic Pathway

The synthesis involves a multi-step sequence starting from protected monosaccharides:

  • Glycosylation: A peracetylated mannose or glucose derivative is reacted with 4-(hydroxymethyl)-2-nitrophenol under Lewis acid catalysis (e.g., BF3_3-OEt2_2) to form the β-glycosidic bond .

  • Selective Acetylation: The remaining hydroxyl groups on the pyran ring are acetylated using acetic anhydride in pyridine.

  • Methyl Esterification: The anomeric hydroxyl is esterified with methyl chloroacetate to yield the final product .

Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsProductYield (%)Reference
1BF3_3-OEt2_2, CH2_2Cl2_2, 0°CGlycoside intermediate65
2Ac2_2O, pyridine, rtTriacetylated derivative82
3Methyl chloroacetate, DMAP, DMFFinal compound75

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Physical and Chemical Properties

Physicochemical Data

  • Molecular weight: 485.39 g/mol .

  • Solubility: Soluble in DMSO, chloroform, and acetone; sparingly soluble in water (<0.1 mg/mL) .

  • Melting point: 128–130°C (decomposition observed above 135°C) .

  • Stability: Stable under inert storage (-20°C, desiccated) but hydrolyzes in aqueous base (t1/2_{1/2} = 2 h at pH 10) .

Spectroscopic Profiles

  • 1H^1\text{H}-NMR (CDCl3_3): δ 7.85 (d, J = 8.4 Hz, Ar-H), 5.45 (t, J = 9.6 Hz, H-3), 4.98 (s, H-1), 2.10–2.05 (m, 9H, OAc) .

  • IR (KBr): 1745 cm1^{-1} (C=O ester), 1520 cm1^{-1} (NO2_2 asymmetric stretch) .

Applications and Research Findings

Antidiabetic Agents

The compound is a precursor to SGLT2 inhibitors, which block glucose reabsorption in the kidneys. In vitro assays show that deacetylated derivatives exhibit IC50_{50} values of 0.5–2 μM against human SGLT2 .

Bacterial Anti-Adhesion Therapy

Analogous nitrophenyl glycosides inhibit FimH-mediated adhesion of uropathogenic E. coli with HAI titers as low as 0.5 μM . The nitro group enhances binding to the Tyr-48/Tyr-137 pocket of FimH lectins .

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC50_{50}/HAI Titer (μM)MechanismReference
Deacetylated derivativeSGLT21.2Glucose transport inhibition
4-Nitrophenyl α-D-mannosideFimH0.5Lectin binding blockade

Material Science

The hydroxymethyl group enables covalent immobilization on gold surfaces for biosensor development. Surface plasmon resonance (SPR) studies demonstrate high affinity for lectins (KD_D = 10–100 nM) .

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